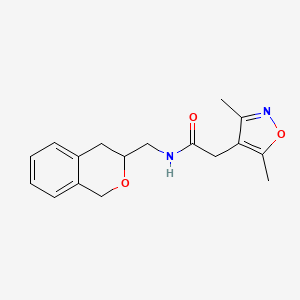

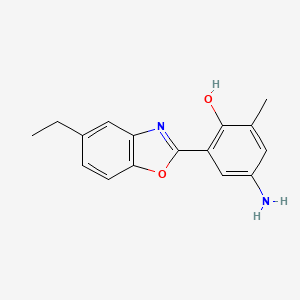

![molecular formula C20H16N2O2S2 B2603037 3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one CAS No. 2034603-35-3](/img/structure/B2603037.png)

3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one” is a complex organic molecule. It belongs to the class of compounds known as thiadiazoles . These compounds are characterized by a 1,3,4-thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) is a key feature of this molecule . The protons of two methyl groups appeared as singlets at 3.09 and 2.20 pm .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Antimicrobial Activities

A significant body of research has been dedicated to the synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating their potential in antimicrobial activities. Ionic liquid-promoted synthesis has been reported to facilitate the creation of these compounds, showcasing their effectiveness against a variety of bacterial and fungal strains. For example, specific derivatives have exhibited potent antibacterial properties, comparable to standard drugs, and remarkable antifungal activities. These findings underscore the potential of chromone-pyrimidine coupled derivatives as viable candidates for developing new antimicrobial agents. Moreover, studies involving enzyme assays and molecular docking have contributed to understanding the mode of action of these compounds, indicating their ability to interact with microbial enzymes and receptors. Additionally, ADMET analysis suggests these compounds possess favorable oral drug-like properties, making them promising candidates for further development as oral antimicrobial agents (Tiwari et al., 2018).

Antioxidant Properties

Research into coumarin substituted heterocyclic compounds has unveiled their high antioxidant activities. The preparation and characterization of derivatives have revealed their ability to scavenge free radicals, showcasing their potential as antioxidants. These findings suggest that such compounds could be explored further for their antioxidant applications, contributing to the development of new therapeutic agents aimed at combating oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Eco-Friendly Synthesis Methods

Advancements in eco-friendly synthesis methods for densely functionalized thiazolo and chromeno derivatives have been explored, with research highlighting the use of ionic liquids as reusable catalysts. These methods offer several advantages, including operational simplicity, short reaction times, and minimal environmental impact, further contributing to the sustainable development of heterocyclic compounds with potential applications in medicinal chemistry (Reddy & Jeong, 2016).

Eigenschaften

IUPAC Name |

3-(7-methyl-4-sulfanylidene-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c1-10-6-7-12-15(8-10)26-19-16(12)18(25)21-17(22-19)13-9-11-4-2-3-5-14(11)24-20(13)23/h2-5,9-10H,6-8H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBIXRNCHUSZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=S)NC(=N3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

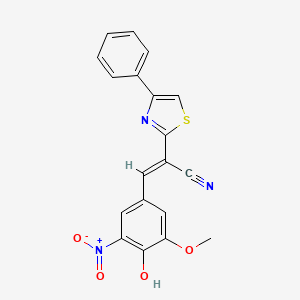

![(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2602956.png)

![methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2602958.png)

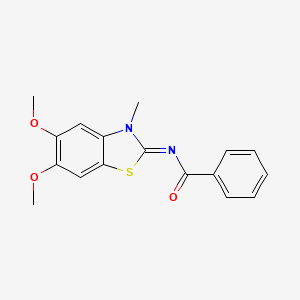

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2602959.png)

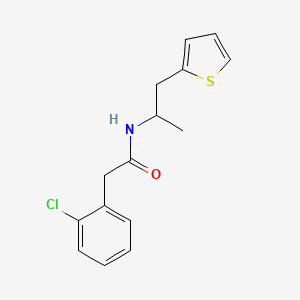

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2602963.png)

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)